![molecular formula C21H24NO6P3 B14609514 [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] CAS No. 60703-83-5](/img/structure/B14609514.png)
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is a chemical compound known for its unique structure and properties It is composed of a nitrilotris(methylene) backbone with three phenyl(phosphinic acid) groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] typically involves the reaction of nitrilotris(methylene) with phenylphosphinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways and molecular targets depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: A simpler compound with similar functional groups.
Nitrilotris(methylene)phosphonic acid: Another compound with a nitrilotris(methylene) backbone but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is unique due to its combination of a nitrilotris(methylene) backbone and phenyl(phosphinic acid) groups. This structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
CAS No. |
60703-83-5 |
|---|---|
Molecular Formula |
C21H24NO6P3 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
[bis[[hydroxy(phenyl)phosphoryl]methyl]amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C21H24NO6P3/c23-29(24,19-10-4-1-5-11-19)16-22(17-30(25,26)20-12-6-2-7-13-20)18-31(27,28)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
GOUKBDOGILZXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CN(CP(=O)(C2=CC=CC=C2)O)CP(=O)(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


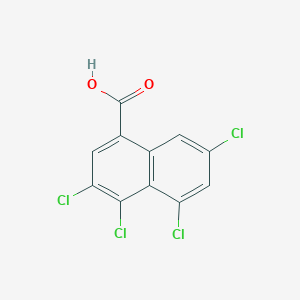

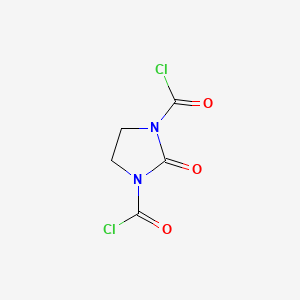
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)
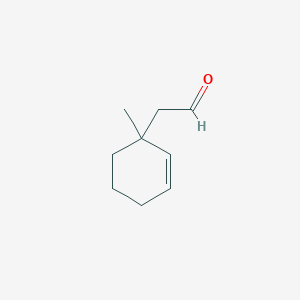

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)
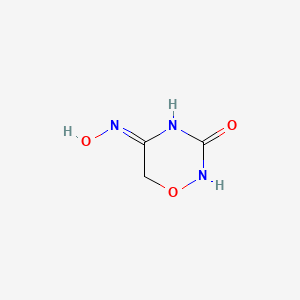
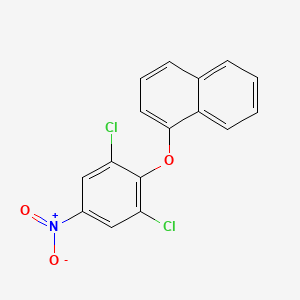
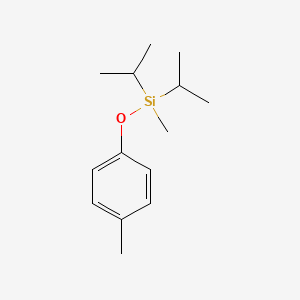
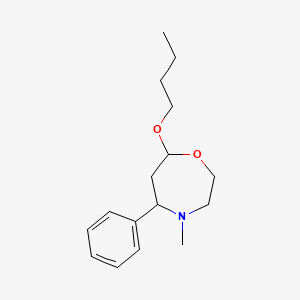
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
